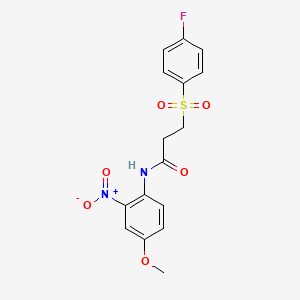![molecular formula C14H16F3N3O4 B2380844 Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate CAS No. 402946-94-5](/img/structure/B2380844.png)
Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring, making it a subject of interest in medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-nitro-4-(trifluoromethyl)aniline.
Formation of Piperazine Ring: The aniline derivative undergoes a reaction with ethyl chloroformate to form the corresponding carbamate.
Cyclization: The carbamate is then cyclized with piperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of oxidized products depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-[2-nitro-4-(methyl)phenyl]piperazine-1-carboxylate
- Ethyl 4-[2-nitro-4-(fluoro)phenyl]piperazine-1-carboxylate
- Ethyl 4-[2-nitro-4-(chloro)phenyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound in drug discovery and development.
Eigenschaften
IUPAC Name |
ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O4/c1-2-24-13(21)19-7-5-18(6-8-19)11-4-3-10(14(15,16)17)9-12(11)20(22)23/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKJOAAYGHNMBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide](/img/structure/B2380763.png)
![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2380769.png)


![4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2380773.png)



![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380780.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2380781.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2380782.png)

